5-Methylpyridine-2,3-dicarboxylic acid
Overview
Description
5-Methylpyridine-2,3-dicarboxylic acid: is an organic compound with the molecular formula C8H7NO4. It is a derivative of pyridine, characterized by the presence of two carboxylic acid groups at the 2nd and 3rd positions and a methyl group at the 5th position on the pyridine ring. This compound is known for its applications in various fields, including chemical synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
The primary target of 5-Methylpyridine-2,3-dicarboxylic acid is the methyl group on the pyridine ring . This compound is used as a raw material in the bromination reaction, which is a key step in the synthesis of imidazolinones .
Mode of Action
The mode of action of this compound involves a bromination reaction. This reaction is initiated by free radicals and increases the polarity of the molecule by introducing a bromine atom . The bromination reaction of this compound is selective and currently has a selectivity of about 50% .
Biochemical Pathways
The bromination of this compound affects the synthesis pathway of imidazolinones . The introduction of a bromine atom into the molecule activates the C–H bond of the alkane to obtain the halogen-substituted target product .
Pharmacokinetics
The activation energy of bromination of this compound was found to be 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 .
Result of Action
The result of the action of this compound is the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester . This compound is an intermediate in the synthesis of imidazolinones .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. The optimal conditions for the bromination reaction are a temperature of 30°C and a pH of 7.0 . Environmental factors can influence the selectivity and yield of the bromination reaction .
Biochemical Analysis
Biochemical Properties
5-Methylpyridine-2,3-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of herbicides belonging to the imidazolinone class . It interacts with various enzymes and proteins, influencing their activity. For instance, it is involved in the bromination reaction where N-bromosuccinimide (NBS) is used as a brominating reagent . This interaction increases the polarity of the molecule, thereby activating the C-H bond of the alkane to obtain the halogen-substituted target product .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of imidazolinones, which are crucial in various cellular processes . The compound’s interaction with enzymes and proteins can lead to changes in cellular metabolism and gene expression, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is involved in enzyme inhibition or activation, which can lead to changes in gene expression. The bromination reaction of this compound dimethyl ester (MPE) is a key step in the synthesis of imidazolinones, where NBS is used as a brominating reagent . This reaction is initiated by free radicals, and the activation energy of bromination of MPE is 37.02 kJ mol^-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the bromination reaction of this compound dimethyl ester (MPE) is a typical exothermic reaction, with apparent thermodynamics and kinetics playing a significant role in its stability and degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can lead to toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective dosage of the compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of imidazolinones highlights its importance in metabolic pathways related to herbicide production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. The compound’s transport and distribution are essential for its activity and function in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Methylpyridine-2,3-dicarboxylic acid involves the bromination of this compound dimethyl ester. This reaction uses N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator. The reaction is typically carried out under mild conditions, and the bromination of the methyl group on the pyridine ring is a key step in the synthesis .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for high yield and selectivity, ensuring efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: Halogenation, particularly bromination, is a common substitution reaction for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: N-bromosuccinimide (NBS) is frequently used for bromination reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: 5-Methylpyridine-2,3-dicarboxylic acid is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its role in various biochemical pathways .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways .
Industry: In the chemical industry, this compound is used in the production of herbicides, such as imidazolinones, which are effective in weed control .
Comparison with Similar Compounds
5-Methoxymethyl-2,3-pyridinedicarboxylic acid: This compound is used in the synthesis of herbicides and has similar chemical properties.
5-Bromomethylpyridine-2,3-dicarboxylic acid methyl ester: A derivative formed through bromination of 5-Methylpyridine-2,3-dicarboxylic acid.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and applications in various fields .
Properties
IUPAC Name |
5-methylpyridine-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)6(8(12)13)9-3-4/h2-3H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIJMXOJEHMTPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886066 | |
Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
53636-65-0 | |
Record name | 5-Methyl-2,3-pyridinedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53636-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053636650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Methylpyridine-2,3-dicarboxylic acid behave as a ligand in coordination complexes?
A1: this compound (H2mpda) acts as a multidentate ligand, meaning it can bind to metal ions through multiple atoms. In the study by [], H2mpda coordinates to lanthanide ions (lanthanum and praseodymium) in its deprotonated form (mpda2−). Interestingly, it exhibits three distinct coordination modes within the formed complexes, bridging multiple metal centers. This bridging action leads to the creation of two-dimensional layered structures in the resulting lanthanide coordination complexes. []
Q2: What insights do we have into the reactivity of this compound derivatives?
A2: While the provided abstracts don't contain specific results on reaction mechanisms, the second paper focuses on the bromination of the dimethyl ester of this compound. [] This suggests that the molecule, or at least its ester derivative, can undergo electrophilic aromatic substitution reactions, a common reaction type for aromatic compounds. Further investigation into the full text of the article would reveal the specific mechanism and kinetics of this bromination reaction.
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